N-(4-甲氧基苄基)丁-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

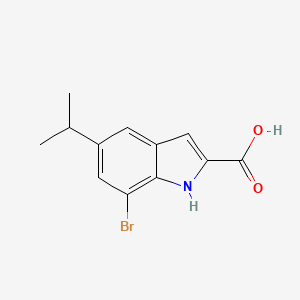

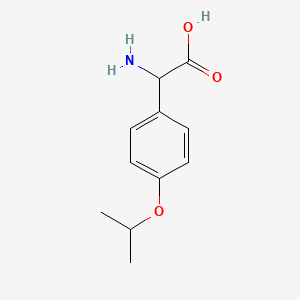

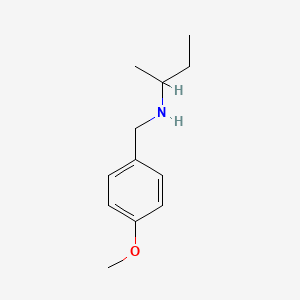

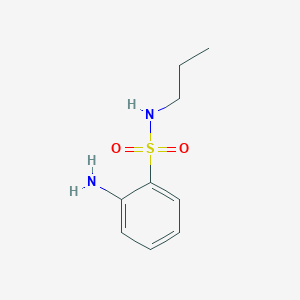

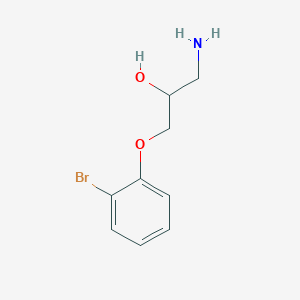

N-(4-Methoxybenzyl)butan-2-amine is a chemical compound that is part of a broader class of organic molecules known as amines. These compounds are characterized by the presence of a nitrogen atom that is bonded to alkyl or aryl groups. In the case of N-(4-Methoxybenzyl)butan-2-amine, the nitrogen is bonded to a 4-methoxybenzyl group and a butan-2-amine moiety.

Synthesis Analysis

The synthesis of related N-substituted amines can be achieved through various methods. For instance, N-tert-butanesulfinyl imines serve as versatile intermediates for the asymmetric synthesis of amines, including those with complex branching and functional groups . These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, followed by nucleophilic addition and acid cleavage to yield the desired amines. Similarly, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates a one-pot two-step synthesis involving a solvent-free condensation/reduction reaction sequence, starting from an amine and p-methoxybenzaldehyde . This method highlights the operational ease and efficiency of synthesizing N-heterocyclic amines without the need for isolating intermediates.

Molecular Structure Analysis

The molecular structure of amines can be characterized using various spectroscopic techniques. For example, the structure of synthesized N-heterocyclic amines can be fully characterized by FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . These techniques provide detailed information about the molecular framework, functional groups, and the spatial arrangement of atoms within the molecule.

Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions due to the presence of the reactive nitrogen atom. The nitrogen can act as a nucleophile, participating in reactions such as alkylation, acylation, and reductive amination. The synthesis of complex amines often involves the formation of imine intermediates, which can be further reduced to the corresponding amine . Additionally, the reactivity of amines can be influenced by substituents on the nitrogen or the aromatic ring, as seen in the synthesis of thiazol-2-amine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of amines like N-(4-Methoxybenzyl)butan-2-amine are influenced by their molecular structure. These properties include solubility, boiling and melting points, and stability. The presence of an aromatic ring with an electron-donating methoxy group can affect the compound's reactivity and interaction with other molecules. The crystal structure of related compounds, determined by single-crystal X-ray diffraction, can reveal information about intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which are crucial for understanding the compound's behavior in solid-state .

科学研究应用

六齿 N3O3 胺酚配体

N-(4-甲氧基苄基)丁-2-胺因其在形成六齿 N3O3 胺酚配体中的作用而受到研究,这在配位化学中很重要。这些配体源自席夫碱的还原,表现出与 13 族金属离子形成配合物的潜力。这项研究提供了对这些配体在催化和材料科学等各个领域中的结构特征和潜在应用的见解 (Liu, Wong, Rettig, & Orvig, 1993)。

N4O3 胺酚配体上的大位阻邻位 3-甲氧基

对 N-(4-甲氧基苄基)丁-2-胺的进一步探索涉及在 N4O3 胺酚配体上合成和表征大位阻邻位 3-甲氧基。这些配体与镧系元素结合时,形成的配合物可用于各种应用,包括发光材料和催化 (Liu, Yang, Rettig, & Orvig, 1993)。

分析表征

N-(4-甲氧基苄基)丁-2-胺衍生物的分析表征一直是人们关注的 موضوع。质谱、红外光谱和核磁共振光谱等技术被用来分析这些化合物,这在法医学和药物质量控制等领域至关重要 (Westphal, Girreser, & Waldmüller, 2016)。

碳负离子介导的氧化脱保护

该化合物还被研究用于苄基酰胺的碳负离子介导的氧化脱保护。理解这些反应对于合成化学至关重要,因为它为新颖的合成方法和官能团转化开辟了道路 (Williams & Kwast, 1989)。

还原胺化过程

N-(4-甲氧基苄基)丁-2-胺也用于探索还原胺化过程的研究。这些研究有助于开发胺合成的高效实用方法,这是有机合成中一种基本反应类型 (Touchette, 2006)。

氨基酸 4-甲氧基苄基酯

对氨基酸 4-甲氧基苄基酯(通过与胺或银盐的相互作用合成)的研究对肽化学和药物开发具有影响 (Stelakatos & Argyropoulos, 1970)。

多功能负载双金属催化剂

该化合物在催化领域的用途通过其参与多功能负载双金属催化剂的合成而得到强调。此类催化剂对于各种化学转化至关重要,包括与制药和石化工业相关的催化剂 (Morad 等人,2017)。

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]butan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-10(2)13-9-11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFIFDYOBNXBOST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=C(C=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405913 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Methoxybenzyl)butan-2-amine | |

CAS RN |

893577-83-8 |

Source

|

| Record name | N-(4-METHOXYBENZYL)BUTAN-2-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)